- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Cas no 96-11-7 (1,2,3-Tribromopropane)

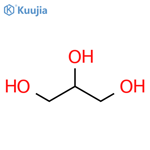

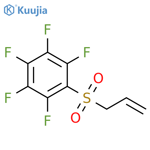

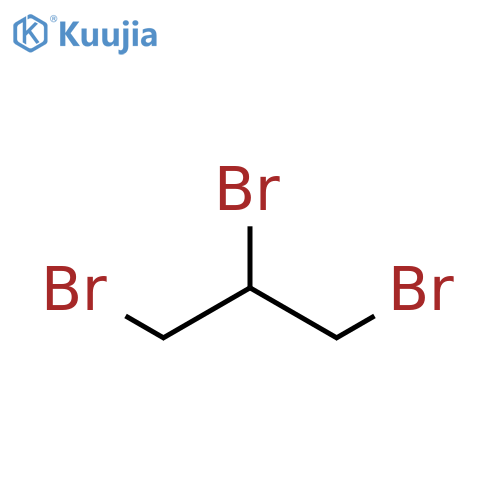

1,2,3-Tribromopropane structure

Nome del prodotto:1,2,3-Tribromopropane

1,2,3-Tribromopropane Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,2,3-Tribromopropane

- 1,2,3-Tribrom-propan

- 1,2,3-tribrompropane

- EINECS 202-478-8

- Glycerol tribromohydrin

- glyceroltribromhydrine

- Glyceryl tribromohydrin

- Propane,1,2,3-tribromo

- s-Tribromopropane

- sym-Tribromopropane

- tribromo-1,2,3 propane

- NSC 78932

- Propane, 1,2,3-tribromo-

- 1,2,3-tribromo-propane

- D2R8L96TOV

- 1,3-Tribromopropane

- Propane,2,3-tribromo-

- NCIOpen2_004459

- KSC491K9T

- FHCLGDLYRUPKAM-UHFFFAOYSA-N

- NSC78932

- 1,2,3-Tribromopropane (ACI)

- AS-58199

- CHEBI:18859

- AI3-18135

- Tribromohydrin

- Propane, 1,2,3tribromo

- EN300-19787

- BRN 1732082

- 1.2.3-Tribromopropane

- 1,2,3-TRIBROMOPROPANE [MI]

- 96-11-7

- J-802007

- TRIBROMOPROPANE, 1,2,3-

- F0001-2288

- CCRIS 6706

- NSC-78932

- sTribromopropane

- J-503779

- 1,2,3-Tribromopropane, 97%

- Q4545647

- AKOS000120060

- T0355

- SCHEMBL66165

- symTribromopropane

- 4-01-00-00221 (Beilstein Handbook Reference)

- DTXCID0048979

- UNII-D2R8L96TOV

- DTXSID9059129

- NS00040473

- DB-057620

- MFCD00017884

- E78688

-

- MDL: MFCD00017884

- Inchi: 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2

- Chiave InChI: FHCLGDLYRUPKAM-UHFFFAOYSA-N

- Sorrisi: BrCC(CBr)Br

- BRN: 1732082

Proprietà calcolate

- Massa esatta: 277.79400

- Massa monoisotopica: 277.794138

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 6

- Conta legami ruotabili: 2

- Complessità: 25.2

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.6

- Superficie polare topologica: 0

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Liquido incolore o giallo chiaro, irritante

- Densità: 2.398

- Punto di fusione: 16-17 ºC

- Punto di ebollizione: 220°C

- Punto di infiammabilità: 93 ºC

- Indice di rifrazione: 1.584-1.586

- Solubilità: H2O: insoluble

- PSA: 0.00000

- LogP: 2.53970

- Merck: 9614

- Solubilità: Solubile in etanolo etere e cloroformio, insolubile in acqua

1,2,3-Tribromopropane Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H312,H315,H319,H332,H335,H351

- Dichiarazione di avvertimento: P261,P280,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:2810

- WGK Germania:3

- Codice categoria di pericolo: R20/21/22;R36/37/38;R68

- Istruzioni di sicurezza: S26-S27-S36/37/39

- RTECS:TZ8300000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:6.1(b)

- Frasi di rischio:R20/21/22; R36/37/38; R68

- PackingGroup:II

- TSCA:Yes

- Condizioni di conservazione:Tenere lontano da fonti di accensione. Conservare in luogo fresco e asciutto. Conservare in contenitori ben chiusi.

- Termine di sicurezza:6.1(b)

- Gruppo di imballaggio:II

1,2,3-Tribromopropane Dati doganali

- CODICE SA:2903399090

- Dati doganali:

Codice doganale cinese:

2903399090Panoramica:

2903399090. Fluorazione di altri idrocarburi aciclici\derivati bromati o iodati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2903399090. derivati bromurati, fluorurati o iodati di idrocarburi aciclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

1,2,3-Tribromopropane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001242-1g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 1g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-19787-0.25g |

1,2,3-tribromopropane |

96-11-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-100g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 100g |

¥190 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-500g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 500g |

¥618 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109520-100g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 100g |

¥199.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0355-25g |

1,2,3-Tribromopropane |

96-11-7 | 97.0%(GC) | 25g |

¥95.0 | 2022-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110706-100mg |

Glycerol tribromohydrin |

96-11-7 | 98% | 100mg |

¥řǬ | 2023-07-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0355-25G |

1,2,3-Tribromopropane |

96-11-7 | >97.0%(GC) | 25g |

¥95.00 | 2024-04-15 | |

| Enamine | EN300-19787-1.0g |

1,2,3-tribromopropane |

96-11-7 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Life Chemicals | F0001-2288-10g |

1,2,3-Tribromopropane |

96-11-7 | 95%+ | 10g |

$84.0 | 2023-09-07 |

1,2,3-Tribromopropane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -5 °C; 30 min, -5 °C → rt

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Carbon tetrachloride

Riferimento

- 1,2,3-Tribromopropane, Organic Syntheses, 1925, , 99-101

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ; rt; 0.5 h, rt

Riferimento

- Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds, Journal of Molecular Structure, 2019, 1195, 542-554

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane

Riferimento

- Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes, Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ; 30 min, rt

Riferimento

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic rings, Journal of Molecular Structure, 2020, 1206,

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Bromine

Riferimento

- New method of preparing propargyl ether, Armyanskii Khimicheskii Zhurnal, 1986, 39(8), 529-30

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Allyl bromide

Riferimento

- Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalides, Armyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: 1,4-Dioxane, compd. with bromine (1:1) ; 0 - 5 °C; 0 °C → rt; 10 min, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Dioxane dibromide-mediated solvent-free synthesis of vicinal dibromides, Synthetic Communications, 2007, 37(2), 271-274

Synthetic Routes 13

Condizioni di reazione

1.1 25 h, 145 - 155 °C; cooled; rt

Riferimento

- Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfones, Russian Journal of Organic Chemistry, 2011, 47(3), 374-378

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 2 h, 30 °C

Riferimento

- Copper-Catalyzed Allylation of α,α-Difluoro-Substituted Organozinc Reagents, Journal of Organic Chemistry, 2014, 79(2), 818-822

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ; 25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

Riferimento

- Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof, China, , ,

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Perfluorohexane

Riferimento

- Perfluorohexane as a novel reaction medium for bromination reactions, Synthetic Communications, 1995, 25(7), 1023-6

Synthetic Routes 18

Condizioni di reazione

Riferimento

- 1,2-Dibromo-2-cyano-2-(heterocyclic)alkane compounds and their antimicrobial use, United States, , ,

Synthetic Routes 19

Condizioni di reazione

Riferimento

- 1,2-Dibromo-2-cyano-(substituted)-alkane antimicrobial compounds, United States, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Dichloromethane ; 2 - 2.5 h, 0 °C; 0 °C → 20 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Brominated flame retardants and polyurethanes containing the same, World Intellectual Property Organization, , ,

1,2,3-Tribromopropane Raw materials

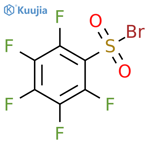

- Benzenesulfonyl bromide, pentafluoro-

- Silane, cyclopropyltrimethyl-

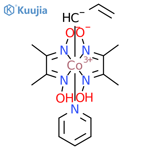

- Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]-2-propenyl(pyridine)-, (OC-6-12)- (9CI)

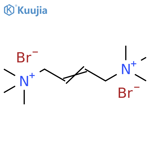

- 2-Butene-1,4-diaminium, N1,N1,N1,N4,N4,N4-hexamethyl-, bromide (1:2)

- Glycerol

1,2,3-Tribromopropane Preparation Products

1,2,3-Tribromopropane Letteratura correlata

-

1. 574. Dithiols. Part X. A thio-analogue of BAL-intravL. W. C. Miles,L. N. Owen J. Chem. Soc. 1950 2943

-

2. 659. Radiation chemistry of organic halogen compounds. Part II. The action of γ-radiation on allyl halidesD. Leaver,A. H. McQuillan,W. Miller,H. W. W. Ehrlich J. Chem. Soc. 1962 3331

-

Adrian-Mihail Stadler,Jack Harrowfield Chem. Soc. Rev. 2011 40 2061

-

Sydney Leach,Martin Schwell,Francois Dulieu,Jean-Louis Chotin,Hans-Werner Jochims,Helmut Baumg?rtel Phys. Chem. Chem. Phys. 2002 4 5025

-

V. Udayakumar,A. Pandurangan RSC Adv. 2015 5 78719

96-11-7 (1,2,3-Tribromopropane) Prodotti correlati

- 2229516-02-1(2-(2-methyl-6-nitrophenyl)prop-2-en-1-amine)

- 1354704-97-4(1-Cyclopropylmethyl-4-iodo-3-nitro-1H-pyrazole)

- 1805962-18-8(Methyl 5-aminomethyl-2-cyano-4-hydroxybenzoate)

- 1258623-96-9(3-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine)

- 2229584-81-8(5-(4-bromo-3-nitrophenyl)-1,3-oxazolidin-2-one)

- 1301147-34-1(3-Bromo-6-(methoxymethoxy)-o-xylene)

- 83459-41-0(Ginsenoside Ra1)

- 2137980-08-4(4-methyl-1-(3-methylpyrazin-2-yl)methyl-1H-pyrazol-3-amine)

- 2649035-04-9(5-(2-isocyanatoethyl)-3-methyl-1,2-oxazole)

- 33458-27-4(Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Fornitori consigliati

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti